Phenazepam-d4

Description

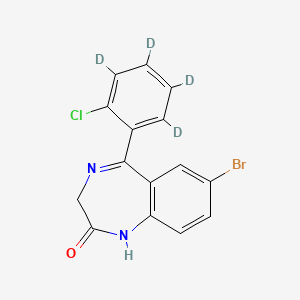

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMJQQJSWIRRRL-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Br)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Phenazepam-d4: A Technical Guide for Researchers

An In-depth Examination of the Deuterated Internal Standard for the Quantification of Phenazepam

This guide provides a comprehensive technical overview of Phenazepam-d4, a deuterated analog of the benzodiazepine phenazepam. Designed for researchers, forensic toxicologists, and drug development professionals, this document details its chemical properties, molecular structure, and its critical application as an internal standard in quantitative analytical methods.

Introduction to Phenazepam-d4

Phenazepam is a benzodiazepine that was developed in the Soviet Union and is prescribed in some countries for anxiety, epilepsy, and insomnia. However, it has also emerged as a drug of abuse, leading to its inclusion in forensic and clinical toxicology screenings.[1][2] Accurate quantification of phenazepam in biological matrices is crucial for both clinical management and forensic investigations.

Phenazepam-d4 is a stable, isotopically labeled version of phenazepam, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This subtle but significant modification makes it an ideal internal standard for mass spectrometry-based analytical methods.[3][4] When added to a biological sample at a known concentration, Phenazepam-d4 co-elutes with the unlabeled phenazepam during chromatographic separation. As it is chemically identical to phenazepam, it experiences similar extraction efficiency and ionization suppression or enhancement in the mass spectrometer. However, due to the mass difference, it can be distinguished from the target analyte, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.[5]

Chemical Properties and Molecular Structure

A thorough understanding of the chemical and physical properties of Phenazepam-d4 is essential for its effective use in the laboratory.

Table 1: Key Properties of Phenazepam-d4

| Property | Value | Source(s) |

| CAS Number | 1184980-42-4 | [3][6][7][8] |

| Molecular Formula | C₁₅H₆D₄BrClN₂O | [3][4][6] |

| Molecular Weight | 353.63 g/mol | [6] |

| Formal Name | 7-bromo-5-(6-chlorophenyl-2,3,4,5-d₄)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | [3][4] |

| Synonyms | Fenazepam-d4 | [3][4] |

| Purity | ≥98% | [4] |

| Typical Formulation | Neat solid or a 100 µg/mL or 1 mg/mL solution in acetonitrile | [3][4][6] |

| Storage Temperature | -20°C | [3][4] |

Molecular Structure:

The molecular structure of Phenazepam-d4 is characterized by a benzodiazepine core, which consists of a benzene ring fused to a diazepine ring.[9][10] A bromine atom is attached to the benzene ring, and a deuterium-labeled 2-chlorophenyl ring is attached to the diazepine ring.

Caption: Molecular Structure of Phenazepam-d4.

Application in Quantitative Analysis: A Protocol for LC-MS/MS

Phenazepam-d4 is primarily used as an internal standard for the quantification of phenazepam in biological samples such as blood, urine, and hair.[4][11][12] The following protocol outlines a general workflow for the analysis of phenazepam in a blood sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Rationale for Method Selection: LC-MS/MS is a highly sensitive and selective analytical technique, making it ideal for detecting and quantifying drugs and their metabolites in complex biological matrices.[5][13] The use of an isotopically labeled internal standard like Phenazepam-d4 is crucial for achieving accurate and precise results by compensating for matrix effects and variations in sample processing.[5]

Experimental Protocol: Quantification of Phenazepam in Blood

-

Sample Preparation:

-

To a 1 mL aliquot of whole blood, add a known amount of Phenazepam-d4 solution (e.g., 100 ng). The concentration of the internal standard should be chosen to be within the linear range of the calibration curve.

-

Vortex the sample to ensure thorough mixing.

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the blood matrix.[5][14][15]

-

Causality: Extraction is necessary to remove proteins and other interfering substances that can suppress the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. The choice between LLE and SPE depends on the specific requirements of the assay, including desired recovery, cleanliness of the extract, and sample throughput.[14]

-

-

-

Chromatographic Separation:

-

Inject the extracted sample onto a suitable liquid chromatography (LC) system equipped with a C18 column.[15]

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Causality: The C18 column provides good retention and separation for benzodiazepines. The gradient elution allows for the efficient separation of phenazepam and Phenazepam-d4 from other endogenous and exogenous compounds in the sample, ensuring that they enter the mass spectrometer as clean peaks. Formic acid is added to the mobile phase to promote the protonation of the analytes, which is necessary for positive ion electrospray ionization.[5]

-

-

-

Mass Spectrometric Detection:

-

Analyze the column effluent using a tandem mass spectrometer (MS/MS) operating in positive ion electrospray ionization (ESI) mode.[16]

-

Monitor the precursor-to-product ion transitions for both phenazepam and Phenazepam-d4 using Multiple Reaction Monitoring (MRM).

-

Causality: Tandem mass spectrometry provides an additional layer of selectivity by monitoring specific fragment ions produced from the precursor ions of phenazepam and Phenazepam-d4. This significantly reduces the likelihood of interference from other compounds, leading to a more reliable and accurate quantification.[13][16]

-

-

-

Data Analysis:

-

Construct a calibration curve by analyzing a series of standards containing known concentrations of phenazepam and a fixed concentration of Phenazepam-d4.

-

Plot the ratio of the peak area of phenazepam to the peak area of Phenazepam-d4 against the concentration of phenazepam.

-

Determine the concentration of phenazepam in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

Causality: The use of the peak area ratio corrects for any variations in injection volume, ionization efficiency, and other instrumental parameters, as both the analyte and the internal standard are affected similarly. This ratiometric approach is the cornerstone of accurate quantification using internal standards.

-

-

Analytical Workflow Diagram

Caption: Workflow for the quantification of phenazepam using Phenazepam-d4.

Conclusion

Phenazepam-d4 is an indispensable tool for researchers and forensic scientists requiring accurate and reliable quantification of phenazepam. Its use as an internal standard in mass spectrometry-based methods ensures the integrity and defensibility of analytical results. This guide has provided the core technical information and a foundational protocol to aid in the successful implementation of Phenazepam-d4 in the laboratory.

References

-

ChemBK. (n.d.). Phenazepam-d4. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Phenazepam. Retrieved from [Link]

-

ECDD Repository. (n.d.). Phenazepam. Retrieved from [Link]

-

Djezzar, S., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 9734798. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS. Retrieved from [Link]

-

LCGC International. (2015). Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. LCGC North America, 33(5), 332-339. Retrieved from [Link]

-

IdeaExchange@UAkron. (2019). Development of a Method for the Detection and Quantification of Various Benzodiazepines and Z-Drugs in Human Blood and Qualitative I. Retrieved from [Link]

-

Maskell, P. D., et al. (2012). Phenazepam: The drug that came in from the cold. Journal of Forensic and Legal Medicine, 19(1), 1-4. Retrieved from [Link]

-

de Oliveira, A. S., et al. (2014). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. The Scientific World Journal, 2014, 874960. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under International Control. Retrieved from [Link]

-

Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Retrieved from [Link]

-

Shearer, K. M., et al. (2015). Analysis of phenazepam and 3-hydroxyphenazepam in post-mortem fluids and tissues. Drug Testing and Analysis, 7(10), 923-930. Retrieved from [Link]

-

Djezzar, S., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 9734798. Retrieved from [Link]

-

Laloup, M., et al. (2005). Validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 26 benzodiazepines and metabolites, zolpidem and zopiclone, in blood, urine, and hair. Journal of Analytical Toxicology, 29(7), 616-626. Retrieved from [Link]

-

Shearer, K., et al. (2015). Phenazepam: A review of medico-legal deaths in South Scotland between 2010 and 2014. Forensic Science International, 254, 197-204. Retrieved from [Link]

-

Reddy, C. R., et al. (2012). One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines. Organic Letters, 14(15), 3878-3881. Retrieved from [Link]

-

Goti, G., et al. (2020). Flow platform for the synthesis of benzodiazepines. Organic & Biomolecular Chemistry, 18(3), 448-453. Retrieved from [Link]

-

Tomko, J. T., et al. (n.d.). Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry. Kura Biotech. Retrieved from [Link]

Sources

- 1. Phenazepam: the drug that came in from the cold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenazepam: A review of medico-legal deaths in - ProQuest [proquest.com]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. agilent.com [agilent.com]

- 6. Phenazepam-D4 100ug/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 1184980-42-4 [sigmaaldrich.com]

- 7. Phenazepam-d4 [chembk.com]

- 8. Phenazepam-d4 CAS#: 1184980-42-4 [m.chemicalbook.com]

- 9. Phenazepam - Wikipedia [en.wikipedia.org]

- 10. ecddrepository.org [ecddrepository.org]

- 11. Analysis of phenazepam and 3-hydroxyphenazepam in post-mortem fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. ideaexchange.uakron.edu [ideaexchange.uakron.edu]

- 14. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. waters.com [waters.com]

- 16. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Isotopic Purity and Stability of Phenazepam-d4

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Deuterated Standards in Quantitative Analysis

In the landscape of modern analytical chemistry, particularly in fields reliant on mass spectrometry, the use of stable isotope-labeled internal standards is not merely a best practice but a cornerstone of robust and reliable quantification. Deuterated standards, such as Phenazepam-d4, are indispensable tools for correcting variations in sample preparation, instrument response, and matrix effects.[1] By being chemically identical to the analyte of interest but mass-shifted, they co-elute chromatographically and experience similar ionization efficiencies, ensuring the highest possible accuracy and precision in quantitative assays.[2] This guide provides an in-depth technical overview of the critical quality attributes of Phenazepam-d4: its isotopic purity and long-term stability. Understanding and verifying these parameters are paramount for ensuring data integrity in research and regulated environments.

Synthesis and Characterization of Phenazepam-d4: A Look into the Core Chemistry

The synthesis of deuterated benzodiazepines like Phenazepam-d4 is a meticulous process aimed at introducing deuterium atoms at specific, stable positions within the molecule.[3] For Phenazepam-d4, the deuterium atoms are incorporated into the chlorophenyl ring.[1][4] This is a crucial choice of labeling position, as these C-D bonds are not susceptible to back-exchange with hydrogen atoms under typical analytical conditions, a potential issue with deuterium labels on more labile positions.

The general synthetic approach for benzodiazepines involves the condensation of an o-phenylenediamine with a ketone.[5] For the deuterated analog, a deuterated precursor, in this case, a deuterated 2-amino-5-bromo-2'-chlorobenzophenone, would be utilized in the synthesis.[3]

Upon synthesis, rigorous characterization is essential to confirm the chemical structure and the location of the deuterium labels. A combination of analytical techniques is employed:

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of four deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise location of the deuterium atoms by observing the absence of corresponding proton signals.

Isotopic Purity Assessment: Beyond Chemical Purity

For a deuterated standard, purity is a two-dimensional concept: chemical purity and isotopic purity. While chemical purity refers to the absence of other chemical compounds, isotopic purity relates to the proportion of the deuterated molecules relative to their unlabeled or partially labeled counterparts (isotopologues).[6]

Key Metrics for Isotopic Purity

| Parameter | Description | Typical Acceptance Criteria |

| Chemical Purity | The percentage of the desired chemical compound in the material. | >98%[4] |

| Isotopic Enrichment | The percentage of deuterium at a specific labeled position in the molecule.[6] | ≥98%[1] |

| Isotopologue Distribution | The relative abundance of molecules with different numbers of deuterium atoms (d0, d1, d2, etc.). | Predominantly the desired deuterated species (d4 in this case). |

Experimental Workflow for Isotopic Purity Determination

The determination of isotopic purity is a multi-step process that leverages high-resolution mass spectrometry (HRMS).

Caption: Workflow for Isotopic Purity Assessment of Phenazepam-d4.

Step-by-Step Protocol:

-

Sample Preparation: A dilute solution of the Phenazepam-d4 standard is prepared in a suitable solvent, such as acetonitrile or methanol.

-

HRMS Analysis: The solution is introduced into a high-resolution mass spectrometer, and the mass spectrum is acquired over the relevant m/z range.

-

Data Analysis: The high-resolution data allows for the separation and identification of the different isotopologues (d0, d1, d2, d3, and d4). The relative intensity of each peak is used to calculate the isotopic purity.

Stability Evaluation: Ensuring Long-Term Reliability

The stability of a certified reference material (CRM) is a critical parameter that dictates its shelf-life and the reliability of the data generated using it. For Phenazepam-d4, product information from suppliers indicates a stability of at least four years when stored at -20°C.[4] However, a comprehensive stability program is necessary to validate this and to understand the compound's behavior under various conditions.

Types of Stability Studies

| Study Type | Purpose | Typical Conditions |

| Long-Term (Real-Time) Stability | To determine the shelf-life under recommended storage conditions. | -20°C, protected from light, analyzed at 0, 3, 6, 9, 12, 24, 36, and 48 months. |

| Accelerated Stability | To predict the impact of short-term excursions from recommended storage, such as during shipping. | 40°C, 75% relative humidity for 6 months. |

| Freeze-Thaw Stability | To assess the stability of solutions when subjected to multiple freeze-thaw cycles. | A minimum of three cycles from -20°C to room temperature. |

| Solution Stability | To determine how long the standard is stable in a prepared working solution. | Room temperature and refrigerated (4°C) conditions, tested at various time points. |

Experimental Protocol for Long-Term Stability Assessment

Caption: Protocol for Long-Term Stability Testing of Phenazepam-d4.

Step-by-Step Methodology:

-

Initial Analysis (Time Zero): A baseline analysis of the Phenazepam-d4 is performed to determine its initial purity and concentration.

-

Storage: Aliquots of the material are stored under the recommended conditions (-20°C).[1][4]

-

Time-Point Analysis: At predetermined intervals, an aliquot is removed from storage and analyzed using a validated stability-indicating method (typically LC-UV or LC-MS).

-

Data Evaluation: The results from each time point are compared to the initial data. Any significant change in purity or the appearance of degradation products would indicate instability.

Factors Influencing Stability and Potential Degradation Pathways

Benzodiazepines, as a class of compounds, can be susceptible to degradation via hydrolysis and oxidation. The primary metabolic pathways for benzodiazepines involve oxidation (hydroxylation and N-dealkylation) and glucuronide conjugation.[7] While metabolic pathways are not the same as degradation under storage, they can provide clues to potential weak points in the molecule's structure. For phenazepam, a known metabolite is 3-hydroxyphenazepam, suggesting that the 3-position of the benzodiazepine ring is susceptible to oxidation.[7]

Caption: Potential Degradation Pathways for Phenazepam-d4.

Mitigation Strategies for Ensuring Stability:

-

Storage: Strict adherence to the recommended storage temperature of -20°C is crucial.[1][4]

-

Light Protection: Amber vials or storage in the dark should be used to prevent photodegradation.

-

Inert Atmosphere: For long-term storage of the neat solid, storage under an inert atmosphere (argon or nitrogen) can prevent oxidation.

-

Solvent Choice: When preparing solutions, use high-purity, aprotic solvents to minimize hydrolytic degradation. Acetonitrile is a common and suitable choice.[1]

Conclusion: A Foundation of Quality for Reliable Results

The utility of Phenazepam-d4 as an internal standard is fundamentally dependent on its isotopic purity and stability. This guide has outlined the key considerations and experimental approaches for the comprehensive characterization of these critical attributes. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is not just an academic exercise but a professional responsibility. By ensuring the quality of the reference materials used, the scientific community can have greater confidence in the accuracy, reproducibility, and overall integrity of their analytical data.

References

-

Lab Manager. (2025, August 14). Stability Matters for Certified Reference Materials. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenazepam. PubChem Compound Database. Retrieved from [Link]

-

Sberna, F. M., et al. (2024). Benzodiazepine Boom: Tracking Etizolam, Pyrazolam, and Flubromazepam from Pre-UK Psychoactive Act 2016 to Present. . Retrieved from [Link]

-

Wolszczak, M., et al. (2020). Stability studies of clonazepam, diazepam, haloperidol, and doxepin with diverse polarities in an acidic environment. PubMed. Retrieved from [Link]

-

Wang, D., et al. (2021). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. Frontiers in Environmental Science. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Samanidou, V. F., & Nazyropoulou, C. (2016). Benzodiazepine metabolism: an analytical perspective. SciSpace. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, January 30). Benzodiazepines. StatPearls. Retrieved from [Link]

-

van der Heijden, J., et al. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Retrieved from [Link]

-

MDPI. (2021, November 10). Benzodiazepines: Uses, Dangers, and Clinical Considerations. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under International Control. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Retrieved from [Link]

-

Smink, B. E., et al. (2004). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography. DSpace. Retrieved from [Link]

-

Research and Reviews: Journal of Pharmaceutical Analysis. (2016, December 20). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, August 17). Urine analysis of 28 designer benzodiazepines by liquid chromatography–high-resolution mass spectrometry. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, September 12). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Retrieved from [Link]

-

PubMed. (2024, August 8). Deuterium Editing of Small Molecules: A Case Study on Antitumor Activity of 1,4-Benzodiazepine-2,5-dione Derivatives. Retrieved from [Link]

-

OSTI.GOV. (1991, January 1). Synthesis of deuterium labelled lorazepam (Journal Article). Retrieved from [Link]

-

ClinPGx. (n.d.). Benzodiazepine Pathway, Pharmacokinetics. Retrieved from [Link]

-

Eawag. (n.d.). Diazepam Degradation Pathway. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

-

ResearchGate. (2026, January 24). Diazepam (isotopically labeled with deuterium, diazepam-d2) synthesis. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. iris.unict.it [iris.unict.it]

- 5. Stability studies of clonazepam, diazepam, haloperidol, and doxepin with diverse polarities in an acidic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenazepam-D4 100ug/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 1184980-42-4 [sigmaaldrich.com]

- 7. Phenazepam | C15H10BrClN2O | CID 40113 - PubChem [pubchem.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Mass Spectrum of Phenazepam-d4

Introduction

Phenazepam (7-bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a potent benzodiazepine developed in the Soviet Union in 1975.[1] Like other drugs in its class, it possesses sedative, hypnotic, and anxiolytic properties.[2] Its detection in forensic and clinical toxicology is crucial, often necessitating highly sensitive and specific analytical methods.[3][4]

Phenazepam-d4 is the deuterated isotopologue of phenazepam, where four hydrogen atoms on the 2-chlorophenyl ring have been replaced with deuterium.[5][6] This isotopic labeling makes it an ideal internal standard for the quantitative analysis of phenazepam by mass spectrometry (MS).[5][6] The use of a deuterated internal standard is a cornerstone of robust quantitative mass spectrometry.[7] Because it is chemically almost identical to the analyte, it co-elutes during chromatography and exhibits similar ionization efficiency.[8][9] This allows it to accurately compensate for variations in sample preparation, matrix effects (like ion suppression), and instrument response, leading to highly precise and reliable quantification.[7][8][10]

This guide provides a detailed examination of the mass spectrum of Phenazepam-d4, explores its fragmentation pathways, and outlines a validated workflow for its use in quantitative analysis.

Chemical and Physical Properties of Phenazepam-d4

| Property | Value | Reference |

| Formal Name | 7-bromo-5-(6-chlorophenyl-2,3,4,5-d4)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | [5][6] |

| Molecular Formula | C₁₅H₆BrClD₄N₂O | [5][6] |

| Formula Weight | 353.6 g/mol | [5][6] |

| Unlabeled Formula Weight | 349.6 g/mol | [1][2] |

| CAS Number | 1184980-42-4 | [5][6] |

Mass Spectrometry of Phenazepam-d4

The analysis of benzodiazepines like phenazepam can be challenging due to their potential for thermal degradation and their polar nature.[11][12] The choice of analytical technique—Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)—profoundly influences the experimental approach and the resulting mass spectra.

Ionization Techniques: A Comparative Overview

-

Electron Ionization (EI): Primarily used in GC-MS, EI is a hard ionization technique that generates numerous fragment ions. While this provides a detailed fingerprint for identification, the molecular ion may be weak or absent. For thermally labile benzodiazepines, derivatization is often required to improve stability and chromatographic performance.[12][13]

-

Electrospray Ionization (ESI): As a soft ionization technique common in LC-MS, ESI is ideal for polar and thermally sensitive molecules like benzodiazepines.[12] It typically produces a strong protonated molecular ion, [M+H]⁺, which is essential for precursor ion selection in tandem mass spectrometry (MS/MS).

-

Atmospheric Pressure Chemical Ionization (APCI): Also used with LC-MS, APCI is suitable for a wide range of compounds and can be effective for benzodiazepine analysis.[12]

-

Negative Chemical Ionization (NCI): This technique can offer significantly increased sensitivity for certain electronegative compounds compared to EI or positive ion modes.[14]

For quantitative analysis using a deuterated standard, LC-MS with ESI is often the preferred method due to its sensitivity, specificity, and ability to analyze the native compound without derivatization.[12]

Fragmentation Pattern of Phenazepam-d4

Understanding the fragmentation of Phenazepam-d4 is critical for developing selective and robust MS/MS methods. The fragmentation pathway is inferred from the known behavior of benzodiazepines and mass spectral data for both labeled and unlabeled phenazepam.[15][16][17]

Upon collision-induced dissociation (CID) in an MS/MS experiment, the protonated molecular ion of Phenazepam-d4 ([M+H]⁺ at m/z 354) undergoes characteristic fragmentation. The primary fragmentation involves the diazepine ring structure.

Key fragmentation steps include:

-

Loss of Carbon Monoxide (CO): A common fragmentation for benzodiazepines containing a carbonyl group is the neutral loss of CO (28 Da). This would result in a fragment ion at m/z 326.

-

Cleavage of the Diazepine Ring: The seven-membered ring can open and fragment in several ways, leading to characteristic product ions.

-

Formation of Key Product Ions: Published methods show that for Phenazepam-d4 (precursor ion m/z 353, likely representing the molecular ion in some contexts), key product ions are observed at m/z 210 and 199.[16] For unlabeled Phenazepam (precursor ion m/z 349), prominent product ions include m/z 242 and 184.[15][17] These fragments represent stable structures formed after the initial ring opening and subsequent cleavages.

The diagram below illustrates the proposed fragmentation pathway for the protonated Phenazepam-d4 molecule.

Caption: Proposed fragmentation pathway for protonated Phenazepam-d4 in MS/MS.

Analytical Workflow for Quantification

A self-validating system for the quantification of phenazepam using Phenazepam-d4 relies on a meticulously planned and executed workflow, from sample preparation to data analysis.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a representative workflow for the analysis of phenazepam in a biological matrix (e.g., whole blood or urine).

1. Sample Preparation (Solid-Phase Extraction - SPE)

Causality: SPE is employed to remove matrix interferences (proteins, salts, lipids) that can suppress the ionization of the target analyte and internal standard, thereby improving sensitivity and accuracy.[18] A mixed-mode SPE column can effectively retain the benzodiazepine.[18]

-

Step 1: Pre-treatment. Dilute 1 mL of the sample (e.g., whole blood) with an aqueous phosphate buffer (pH 6).[18] Spike the sample with a known concentration of Phenazepam-d4 solution.

-

Step 2: Column Conditioning. Condition a mixed-mode SPE column according to the manufacturer's instructions, typically with methanol followed by water or buffer.

-

Step 3: Sample Loading. Load the pre-treated sample onto the SPE column.

-

Step 4: Washing. Wash the column sequentially with deionized water, a weak acid (e.g., acetic acid), and methanol to remove interferences.[18]

-

Step 5: Elution. Elute the analytes using a solvent mixture such as methylene chloride, isopropanol, and ammonium hydroxide.[18]

-

Step 6: Reconstitution. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution (e.g., 100 µL of acetonitrile/0.1% formic acid in water).[18]

2. Instrumentation and Conditions

Causality: Reversed-phase liquid chromatography is used to separate phenazepam from other potential matrix components before it enters the mass spectrometer. A gradient elution ensures efficient separation and sharp peak shapes. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity by monitoring unique precursor-to-product ion transitions for both the analyte and the internal standard.[19]

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[18]

-

Mobile Phase B: Acetonitrile.[18]

-

Flow Rate: 0.3 mL/min.

-

Gradient: A typical gradient might start at 10% B, ramp up to 95% B, hold, and then re-equilibrate.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: ESI, positive mode.[19]

-

Key MS Parameters:

-

Gas Temperature: ~300 °C[20]

-

Capillary Voltage: ~4000 V

-

Collision Gas: Nitrogen or Argon

-

3. Data Acquisition (MRM)

Causality: Monitoring at least two transitions per compound (a quantifier and a qualifier) provides a high degree of confidence in identification. The ratio of the qualifier to quantifier peak areas must remain constant across all standards and samples for the result to be considered valid.[19]

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Reference |

| Phenazepam | 349.0 | 206.0 | 184.0 | [16] |

| Phenazepam-d4 (IS) | 353.0 | 210.0 | 199.0 | [16] |

4. Data Analysis and Quantification

Causality: The internal standard corrects for any analyte loss during sample processing and for fluctuations in instrument performance. By calculating the ratio of the analyte's peak area to the internal standard's peak area, a calibration curve can be constructed that is linear over a specific concentration range.[18] The concentration of phenazepam in an unknown sample is then determined by interpolating its area ratio from this curve.

Caption: General experimental workflow for the quantification of Phenazepam.

Conclusion

Phenazepam-d4 serves as an indispensable tool for the accurate and precise quantification of phenazepam in complex matrices. Its mass spectral behavior, characterized by a predictable fragmentation pattern, allows for the development of highly specific and sensitive LC-MS/MS methods. By functioning as a self-validating internal standard, it ensures the integrity and trustworthiness of analytical results, meeting the rigorous demands of forensic toxicology, clinical chemistry, and pharmaceutical research. The methodologies described herein provide a robust framework for researchers and scientists to confidently implement Phenazepam-d4 in their quantitative workflows.

References

-

Analysis of phenazepam and 3-hydroxyphenazepam in post-mortem fluids and tissues. Drug Testing and Analysis.[Link]

-

Development of a GC-MS method for determination of Benzodiazepine Series Drugs - National Institute of Standards and Technology. [Link]

-

Phenazepam-d4 - ChemBK. [Link]

-

(PDF) Analysis of Phenazepam in Whole Blood Using Solid-Phase Extraction and LC-Tandem Mass Spectrometry - ResearchGate. [Link]

-

Phenazepam - Wikipedia. [Link]

-

Phenazepam | C15H10BrClN2O | CID 40113 - PubChem - NIH. [Link]

-

Quantitation of benzodiazepines in whole blood by electron impact-gas chromatography-mass spectrometry - PubMed. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Development of a Method for the Detection and Quantification of Various Benzodiazepines and Z-Drugs in Human Blood and Qualitative I - IdeaExchange@UAkron. [Link]

-

A New Strategy for Efficient Retrospective Data Analyses for Designer Benzodiazepines in Large LC-HRMS Datasets - NIH. [Link]

-

Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note - Agilent. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

-

Analysis of a Benzodiazepine-Based Drug Using GC-MS - Shimadzu. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. [Link]

-

Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS | LCGC International - Chromatography Online. [Link]

-

Characterization of benzodiazepine drugs by ion mobility spectrometry - PubMed. [Link]

-

Urine analysis of 28 designer benzodiazepines by liquid chromatography–high-resolution mass spectrometry - PMC - NIH. [Link]

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. [Link]

-

Benzodiazepine Analysis by Negative Chemical Ionization Gas Chromatography/Mass Spectrometry | Journal of Analytical Toxicology | Oxford Academic. [Link]

-

Understanding Internal standards and how to choose them : r/massspectrometry - Reddit. [Link]

-

Determination of Benzodiazepines in Oral Fluid Using LC-MS-MS - SciSpace. [Link]

Sources

- 1. Phenazepam - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Quantitation of benzodiazepines in whole blood by electron impact-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. texilajournal.com [texilajournal.com]

- 9. youtube.com [youtube.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. agilent.com [agilent.com]

- 13. nist.gov [nist.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Phenazepam | C15H10BrClN2O | CID 40113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. ideaexchange.uakron.edu [ideaexchange.uakron.edu]

- 17. Urine analysis of 28 designer benzodiazepines by liquid chromatography–high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. scispace.com [scispace.com]

The Unseen Anchor: A Technical Guide to the Mechanism of Action of Phenazepam-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the landscape of quantitative bioanalysis, achieving precision and accuracy is paramount. This is particularly true in regulated environments where data integrity is non-negotiable. The use of internal standards is a cornerstone of robust analytical methodologies, and among these, stable isotope-labeled compounds represent the gold standard. This technical guide provides an in-depth exploration of Phenazepam-d4, a deuterated analog of the potent benzodiazepine Phenazepam. We will dissect its mechanism of action as an internal standard, elucidating how its unique physicochemical properties enable the mitigation of analytical variability in mass spectrometry-based assays. This guide will delve into the theoretical underpinnings of isotope dilution mass spectrometry, provide practical guidance on the implementation of Phenazepam-d4 in analytical workflows, and offer insights into the validation of methods employing this internal standard, in accordance with regulatory expectations.

The Imperative for Internal Standardization in Quantitative Analysis

Quantitative analysis, especially in complex biological matrices such as plasma, urine, or tissue homogenates, is fraught with potential sources of error.[1] Variability can be introduced at multiple stages of the analytical workflow, including sample preparation, chromatographic separation, and mass spectrometric detection.[1] Common sources of variability include:

-

Extraction Inefficiency: Inconsistent recovery of the analyte during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Matrix Effects: Co-eluting endogenous components of the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate measurements.[2][3]

-

Instrumental Drift: Fluctuations in instrument performance over time, such as changes in detector sensitivity or injection volume, can impact the analyte signal.[1]

To counteract these variables, an internal standard (IS) is introduced into all samples, including calibrators, quality controls, and unknown study samples, at a known and constant concentration.[4] The IS acts as a chemical and physical mimic of the analyte, experiencing similar losses during sample processing and similar ionization effects in the mass spectrometer.[2][4] By calculating the ratio of the analyte's response to the IS's response, the variability is normalized, leading to a more accurate and precise quantification of the analyte.

The Gold Standard: Isotope Dilution Mass Spectrometry and Deuterated Internal Standards

The most effective internal standards are stable isotope-labeled (SIL) analogs of the analyte, and their use forms the basis of the highly precise technique known as isotope dilution mass spectrometry (IDMS).[3][5][6] Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (²H or D), are a common and effective type of SIL-IS.[2][4]

The fundamental principle of IDMS is that a known amount of the isotopically labeled standard is added to the sample, and the ratio of the unlabeled analyte to the labeled standard is measured by a mass spectrometer. Since the labeled and unlabeled compounds are chemically identical, they behave identically during extraction and chromatography, co-eluting from the analytical column.[4] However, due to the mass difference imparted by the deuterium atoms, they are readily distinguished by the mass spectrometer.

Phenazepam-d4 is the deuterated analog of Phenazepam, a potent benzodiazepine.[7][8] In Phenazepam-d4, four hydrogen atoms on the phenyl ring have been replaced with deuterium, resulting in a mass increase of four Daltons compared to the unlabeled Phenazepam. This mass shift is sufficient to prevent isotopic overlap in the mass spectrometer, ensuring independent and accurate measurement of both compounds.[4]

Mechanism of Action of Phenazepam-d4

The efficacy of Phenazepam-d4 as an internal standard stems from its near-identical physicochemical properties to Phenazepam:

-

Co-elution: Due to their identical chemical structures, Phenazepam and Phenazepam-d4 exhibit virtually the same retention time in chromatographic systems, such as liquid chromatography (LC).[4] This co-elution is critical because it ensures that both compounds experience the same matrix effects at the same time.[9]

-

Identical Extraction Recovery: During sample preparation, any losses of Phenazepam will be mirrored by proportional losses of Phenazepam-d4. This is because their partitioning behavior in different solvents and their binding to extraction media are the same.

-

Similar Ionization Efficiency: In the ion source of the mass spectrometer, both molecules will ionize with very similar efficiency. Any suppression or enhancement of the signal due to the sample matrix will affect both the analyte and the internal standard to the same extent.[2]

By measuring the peak area ratio of Phenazepam to Phenazepam-d4, the analytical variability is effectively canceled out, leading to a robust and reliable quantification.

Practical Implementation: A Bioanalytical Workflow for Phenazepam Quantification

The following section outlines a typical experimental protocol for the quantification of Phenazepam in a biological matrix (e.g., human plasma) using Phenazepam-d4 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

-

Phenazepam analytical standard

-

Phenazepam-d4 internal standard solution (e.g., 100 µg/mL in acetonitrile)[8]

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (for mobile phase modification)

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

Preparation of Standards and Quality Controls

-

Stock Solutions: Prepare a stock solution of Phenazepam in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Phenazepam stock solution.

-

Internal Standard Working Solution: Prepare a working solution of Phenazepam-d4 at a fixed concentration (e.g., 50 ng/mL) in the appropriate solvent.

-

Calibration Standards and Quality Controls (QCs): Spike drug-free plasma with the Phenazepam working standard solutions to create a calibration curve over the desired concentration range. Prepare at least three levels of QCs (low, medium, and high) in the same manner.

Sample Preparation (Solid-Phase Extraction Example)

-

Spiking: To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed volume (e.g., 10 µL) of the Phenazepam-d4 internal standard working solution.

-

Precipitation (Optional but Recommended): Add a protein precipitation solvent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.

-

SPE Conditioning: Condition a mixed-mode SPE column with methanol followed by water.[10]

-

Loading: Load the supernatant from the precipitation step onto the conditioned SPE column.

-

Washing: Wash the SPE column with a series of solvents to remove interfering substances.[10]

-

Elution: Elute the Phenazepam and Phenazepam-d4 from the SPE column with an appropriate elution solvent.[10]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

LC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Analytical Column: A C18 reversed-phase column is commonly used for the separation of benzodiazepines.[10]

-

Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[10]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this application.

Data Acquisition and Processing

-

MRM Transitions: Set the mass spectrometer to monitor at least one specific precursor-to-product ion transition for both Phenazepam and Phenazepam-d4.

-

Data Analysis: Integrate the peak areas for the analyte and the internal standard. Calculate the peak area ratio (Analyte Area / IS Area).

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

-

Quantification: Determine the concentration of Phenazepam in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Phenazepam using Phenazepam-d4 as an internal standard.

Caption: Workflow for Phenazepam quantification using Phenazepam-d4 as an internal standard.

Mass Spectrometric Parameters

The following table summarizes typical mass spectrometric parameters for Phenazepam and Phenazepam-d4. These values may vary depending on the specific instrument and tuning parameters.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Phenazepam | 349.0 | 285.1 | 25 |

| 349.0 | 321.0 | 15 | |

| Phenazepam-d4 | 353.0 | 289.1 | 25 |

| 353.0 | 325.0 | 15 |

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A bioanalytical method utilizing Phenazepam-d4 as an internal standard must be rigorously validated to ensure its reliability for its intended purpose.[11][12][13] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have published guidance documents outlining the essential validation parameters.[11][12][14][15] Key validation experiments include:

-

Selectivity and Specificity: Demonstrating that the method can differentiate and quantify Phenazepam in the presence of other components in the matrix.[13]

-

Accuracy and Precision: Assessing the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).[11][13]

-

Calibration Curve: Evaluating the linearity, range, and goodness of fit of the calibration curve.[13]

-

Matrix Effect: Investigating the potential for ion suppression or enhancement from different sources of the biological matrix.[9]

-

Stability: Evaluating the stability of Phenazepam in the biological matrix under various storage and handling conditions.[13]

The use of a stable isotope-labeled internal standard like Phenazepam-d4 greatly facilitates the validation process and contributes to the overall robustness and reliability of the analytical method.

Conclusion

Phenazepam-d4 serves as an indispensable tool in the quantitative analysis of Phenazepam. Its mechanism of action as an internal standard is rooted in the principles of isotope dilution mass spectrometry, where its near-identical chemical and physical properties to the unlabeled analyte allow for the effective correction of analytical variability. By co-eluting with Phenazepam and exhibiting the same behavior during sample preparation and ionization, Phenazepam-d4 acts as an "unseen anchor," ensuring that the final calculated concentration is accurate, precise, and reliable. The implementation of Phenazepam-d4 in a validated LC-MS/MS method provides the highest level of confidence in the generated data, a critical requirement in research, clinical, and forensic applications.

References

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. (2025-11-08). [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. (2025-10-30). [Link]

-

U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. (2018). [Link]

-

AptoChem. Deuterated internal standards and bioanalysis. [Link]

- Kriikku, P., et al. (2011). Quantitative determination of phenazepam and its active metabolite in human blood plasma at different extraction procedures. Journal of Analytical Toxicology, 35(6), 346-352.

- Hackett, J., & Elian, A. A. (2011). Analysis of Phenazepam in Whole Blood Using Solid-Phase Extraction and LC-Tandem Mass Spectrometry. LCGC North America, 29(11), 1014-1021.

- De Leenheer, A. P., & Thienpont, L. M. (1992). Isotope dilution mass spectrometry: definitive methods and reference materials in clinical chemistry. Journal of mass spectrometry, 27(1), 1-8.

- Vanderford, B. J., & Snyder, S. A. (2006). Analysis of pharmaceuticals in water by isotope dilution liquid chromatography/tandem mass spectrometry. Environmental science & technology, 40(23), 7312-7320.

- Ojemaye, M. O., & Olasupo, O. J. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research, 9(10), 4069-4076.

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

- Krężel, A., & De Bievre, P. (2018). The methods of synthesis of 2-aminobenzophenones—key precursors of 1, 4-benzodiazepines. Molecules, 23(1), 133.

- Quinto, F., & Vacchina, V. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.

-

U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

- Hackett, J., & Elian, A. A. (2011). Analysis of Phenazepan in Whole Blood Using Solid-Phase Extraction and LC-Tandem Mass Spectrometry.

-

JoVE. (2022, July 17). Isotope-dilution HPLC-MS/MS: Drug Monitoring of Antibiotics | Protocol Preview [Video]. YouTube. [Link]

-

U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

-

American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? [Link]

-

Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

- Ma, L., et al. (2012). High-resolution isotope-dilution mass spectrometry using metabolism of isotope-labeled compounds: application to drug metabolites. Journal of the American Society for Mass Spectrometry, 23(11), 1965-1975.

- Cerna, I., et al. (2021). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 26(11), 3169.

- Moon, S. Y., et al. (2020). Flow platform for the synthesis of benzodiazepines. Organic & Biomolecular Chemistry, 18(3), 486-491.

Sources

- 1. youtube.com [youtube.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. Isotope dilution mass spectrometry: definitive methods and reference materials in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 7. caymanchem.com [caymanchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. myadlm.org [myadlm.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. fda.gov [fda.gov]

- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 14. hhs.gov [hhs.gov]

- 15. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

Phenazepam-d4: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Internal Standards in Bioanalysis

In the landscape of quantitative bioanalysis, particularly in forensic toxicology and clinical drug monitoring, the precision and accuracy of analytical measurements are paramount. The inherent complexity of biological matrices such as blood, urine, and plasma necessitates the use of internal standards to correct for variations in sample preparation and instrumental analysis. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency in mass spectrometry, thus compensating for matrix effects and ensuring reliable quantification. Isotopically labeled compounds, such as Phenazepam-d4, have emerged as the gold standard for these applications due to their near-identical physicochemical properties to their unlabeled counterparts.

Phenazepam, a benzodiazepine developed in the former Soviet Union, has seen use in some European countries for treating anxiety, epilepsy, and alcohol withdrawal.[1] However, its potential for abuse has led to its emergence as a designer drug, making its accurate detection and quantification in biological samples a critical task for forensic and clinical laboratories.[1] This guide provides an in-depth technical overview of Phenazepam-d4, a deuterated analog of phenazepam, focusing on its commercial availability, synthesis, characterization, and application as an internal standard in mass spectrometry-based assays.

Commercial Availability and Suppliers of Phenazepam-d4

Phenazepam-d4 is commercially available from several reputable suppliers of certified reference materials (CRMs). These materials are essential for validating analytical methods and ensuring the traceability and accuracy of results. Phenazepam-d4 is typically supplied as a solution in a certified concentration or as a neat (pure) solid.

| Supplier | Product Name | Format | Concentration | Solvent | CAS Number |

| MilliporeSigma (Cerilliant) | Phenazepam-D4 Solution | Certified Spiking Solution® | 100 µg/mL | Acetonitrile | 1184980-42-4 |

| Cayman Chemical | Phenazepam-d4 | Neat Solid | N/A | N/A | 1184980-42-4 |

| Cayman Chemical | Phenazepam-d4 (CRM) | Certified Reference Material | 1 mg/mL | Acetonitrile | 1184980-42-4 |

| Labscoop | Phenazepam--d-4-, 1MG | Not specified | 1 mg | Not specified | Not specified |

This table is not exhaustive and other suppliers may exist.

The availability of Phenazepam-d4 as a Certified Reference Material (CRM) from suppliers like Cayman Chemical ensures that it has been manufactured and tested to meet the stringent requirements of ISO/IEC 17025 and ISO 17034 international standards.[2] This provides researchers with a high degree of confidence in the material's identity, purity, and concentration.

Synthesis of Phenazepam-d4: A Look into Deuteration Strategies

While the precise, proprietary synthesis methods for commercially available Phenazepam-d4 are not publicly disclosed, the general principles of deuterating benzodiazepines can be inferred from the scientific literature. The goal of the synthesis is to strategically replace specific hydrogen atoms with deuterium atoms. In the case of Phenazepam-d4, the deuterium atoms are located on the phenyl ring attached to the diazepine ring.

Caption: Chemical structure of Phenazepam-d4.

General strategies for the synthesis of deuterated compounds include:

-

Starting from deuterated precursors: This is often the most straightforward approach. For Phenazepam-d4, this would likely involve using a deuterated version of a key starting material, such as deuterated 2-chlorobenzaldehyde or a deuterated aniline derivative.[3]

-

Isotopic exchange reactions: These methods involve exchanging hydrogen atoms for deuterium atoms on the target molecule or an intermediate. This can be achieved using various catalysts and deuterium sources, such as heavy water (D₂O).

The synthesis of benzodiazepines typically involves the condensation of an o-phenylenediamine with a β-keto ester or a similar carbonyl compound.[3] To synthesize Phenazepam-d4, one could envision a synthetic route starting with a deuterated phenyl precursor that is then incorporated into the benzodiazepine ring system.

Analytical Characterization of Phenazepam-d4

As a certified reference material, Phenazepam-d4 undergoes rigorous analytical testing to confirm its identity, purity, and concentration. The primary techniques used for this characterization are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the analysis of Phenazepam-d4, both for its initial characterization and for its application as an internal standard.

Expected Mass Spectrum: The nominal mass of Phenazepam-d4 (C₁₅H₆D₄BrClN₂O) is 353.63 g/mol .[1] In mass spectrometry, the most prominent feature will be the isotopic pattern of the molecular ion, which will be influenced by the presence of bromine and chlorine, both of which have distinct isotopic distributions. The addition of four deuterium atoms will shift the mass of the molecular ion and its fragment ions by +4 Da compared to the unlabeled phenazepam.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule, including the location of isotopic labels.

-

¹H NMR: In the ¹H NMR spectrum of Phenazepam-d4, the signals corresponding to the four protons on the 2-chlorophenyl ring that have been replaced by deuterium will be absent. The remaining proton signals of the benzodiazepine core will be present, and their chemical shifts and coupling patterns can be used to confirm the overall structure.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all 15 carbon atoms in the molecule. The carbon atoms directly bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling, and their chemical shifts may be slightly different from the corresponding carbons in unlabeled phenazepam.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal corresponding to the deuterium atoms on the phenyl ring, providing direct evidence of deuteration.

Application of Phenazepam-d4 in Quantitative Analysis

The primary and most critical application of Phenazepam-d4 is as an internal standard for the quantitative analysis of phenazepam in biological matrices by hyphenated chromatographic and mass spectrometric techniques, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantification. A known amount of the isotopically labeled internal standard (Phenazepam-d4) is added to the unknown sample containing the analyte (phenazepam). The analyte and the internal standard are then co-extracted and analyzed by LC-MS/MS. Because the analyte and the internal standard have virtually identical chemical and physical properties, any loss during sample preparation or fluctuations in instrument response will affect both compounds equally. By measuring the ratio of the MS signal of the analyte to the signal of the internal standard, the concentration of the analyte in the original sample can be accurately determined.

Caption: A typical analytical workflow for the quantification of phenazepam using Phenazepam-d4 as an internal standard.

Experimental Protocol: Quantification of Phenazepam in Whole Blood by LC-MS/MS

The following is a representative protocol for the analysis of phenazepam in whole blood, adapted from established methodologies. This protocol should be validated in the end-user's laboratory.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

To 1.0 mL of whole blood calibrator, control, or unknown sample in a glass tube, add a known amount of Phenazepam-d4 internal standard solution.

-

Vortex mix the sample.

-

Add 2 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0) and vortex again.

-

Condition a mixed-mode SPE cartridge with methanol followed by the buffer.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge sequentially with deionized water, a weak acid (e.g., 0.1 M acetic acid), and a non-polar solvent (e.g., hexane).

-

Dry the cartridge thoroughly under vacuum.

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient: A gradient elution is employed to separate phenazepam from other matrix components.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

Phenazepam: Monitor at least two transitions, one for quantification and one for confirmation (e.g., m/z 350.0 -> 285.0 and m/z 350.0 -> 322.0).

-

Phenazepam-d4: Monitor the corresponding transitions shifted by +4 Da (e.g., m/z 354.0 -> 289.0).

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

3. Data Analysis

-

Integrate the peak areas for the quantifier MRM transitions of both phenazepam and Phenazepam-d4.

-

Calculate the peak area ratio of phenazepam to Phenazepam-d4.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of phenazepam in the unknown samples by interpolating their peak area ratios on the calibration curve.

Regulatory and Legal Status

The regulatory status of deuterated analogs of controlled substances can be complex and may vary by jurisdiction.

-

United States: The U.S. Food and Drug Administration (FDA) considers deuterated drugs as new chemical entities, which can provide a pathway for new drug approvals.[4] However, the Drug Enforcement Administration (DEA) has the authority to schedule substances that have a potential for abuse. While Phenazepam-d4 itself is not explicitly scheduled, its close structural and pharmacological similarity to phenazepam, a controlled substance in some jurisdictions, means that its legal status should be carefully considered. It is advisable to consult with legal counsel and relevant regulatory bodies for the most current information.

-

International: The legal status of Phenazepam-d4 will depend on the specific regulations of each country. In many countries, analogs of controlled substances may also be controlled.

It is the responsibility of the researcher to ensure compliance with all applicable local, national, and international regulations regarding the acquisition, handling, and use of Phenazepam-d4.

Conclusion

Phenazepam-d4 is an indispensable tool for researchers, scientists, and drug development professionals involved in the quantitative analysis of phenazepam. Its commercial availability as a certified reference material from reputable suppliers ensures the quality and reliability of analytical data. While the specific synthesis of this deuterated standard is often proprietary, an understanding of general deuteration strategies provides valuable insight into its creation. The application of Phenazepam-d4 as an internal standard in LC-MS/MS methods, following validated protocols, is the cornerstone of accurate and precise quantification of phenazepam in complex biological matrices. As the landscape of designer drugs continues to evolve, the use of high-quality, isotopically labeled internal standards like Phenazepam-d4 will remain a critical component of robust and defensible analytical toxicology.

References

-

PubMed. Clinical Application and Synthesis Methods of Deuterated Drugs. [Link]

-

MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

-

ATB. Phenazepam | C15H10BrClN2O | MD Topology | NMR | X-Ray. [Link]

-

PubMed Central (PMC). Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. [Link]

-

The University of Akron IdeaExchange. Development of a Method for the Detection and Quantification of Various Benzodiazepines and Z-Drugs in Human Blood and Qualitative Identification in Urine Samples Using Liquid Chromatography Mass Spectrometry (LC-MS/MS). [Link]

-

Scilit. Synthesis of deuterium-labelled drugs, of abuse for use as internal standards in, quantification by selected ion monitoring. II. Deuterium-labelled benzodiazepines: Chlordiazepoxide, demethyldiazepam, diazepam, and oxazepam. [Link]

-

mzCloud. Phenazepam. [Link]

-

ResearchGate. 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. [Link]

-

Salamandra, LLC. Regulatory Considerations for Deuterated Products. [Link]

-

HBC. Cerilliant Certified Reference Materials For MS Analysis. [Link]

-

U.S. Drug Enforcement Administration. The Controlled Substances Act. [Link]

-

ResearchGate. Synthesis of Deuterium Labeled D5-JPH203 and D3-N-Acetyl JPH203. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0235696). [Link]

-

MDPI. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. [Link]

-

ACS Publications. Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. [Link]

-

Cerilliant. Bromazepam-D4. [Link]

-

Cerilliant. 7-Aminoclonazepam-D4. [Link]

-

Federal Register. Schedules of Controlled Substances: Placement of 4-Fluoroamphetamine in Schedule I. [Link]

-

Cerilliant. 7-Aminoclonazepam-D4. [Link]

-

PubMed Central (PMC). Deuterated drugs; where are we now?. [Link]

Sources

Precision in the Matrix: The Definitive Guide to Deuterated Standards in Forensic Toxicology

Executive Summary

In forensic toxicology, the legal defensibility of a result often hinges on the analytical method's ability to withstand scrutiny regarding matrix effects. Biological matrices—postmortem blood, vitreous humor, and hair—are chemically chaotic environments that actively suppress ionization in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide addresses the Deuterated Internal Standard (d-IS) , the industry's primary tool for neutralizing these variances. We will move beyond basic definitions to explore the mechanistic causality of Isotope Dilution Mass Spectrometry (IDMS), the subtle dangers of the "Deuterium Isotope Effect," and the validation protocols required by ANSI/ASB Standard 036.

Part 1: The Physics of Isotope Dilution (The "Why")

To understand why we use deuterated standards, one must understand the failure mode of electrospray ionization (ESI). In ESI, analytes compete for charge on the surface of evaporating droplets.[1] Matrix components (phospholipids, salts, proteins) often win this competition, preventing the target drug from ionizing—a phenomenon known as Ion Suppression .[2]

The Mechanism of Correction

The d-IS is a structural analogue of the target analyte where specific hydrogen atoms (

-

Co-elute (mostly): They enter the ion source at the same time.

-

Co-ionize: They experience the exact same degree of ion suppression from the co-eluting matrix.

By quantifying the response ratio (Analyte Area / IS Area) rather than the absolute area, the suppression factor mathematically cancels out.

Visualization: The Ion Suppression Logic

The following diagram illustrates how the d-IS neutralizes matrix effects through ratio-metric quantitation.

Figure 1: The mechanism of Isotope Dilution. Because both the Analyte and IS suffer identical suppression in the source, the final ratio remains accurate.

Part 2: Technical Nuances & The "Deuterium Effect"

While d-IS is the gold standard, it is not flawless. A critical phenomenon known as the Deuterium Isotope Effect can compromise data integrity if not managed.

Retention Time Shifts

The carbon-deuterium bond (C-D) is shorter and stronger than the carbon-hydrogen bond (C-H).[3] This results in a slightly lower lipophilicity for the deuterated molecule. In Reverse Phase Chromatography (RPLC), this can cause the d-IS to elute slightly earlier than the unlabeled analyte.[4][5]

-

The Risk: If the shift is significant (e.g., >0.1 min), the d-IS may elute before a specific matrix interferent, while the analyte elutes during the interference. The "identical suppression" assumption fails.

-

Mitigation: Use

C or

Isotopic Cross-Talk

-

M0 Contribution: Impure d-IS may contain traces of the unlabeled drug (M0). If you spike the IS at high concentrations, this M0 impurity adds to the analyte signal, causing false positives or high bias at low concentrations.

-

Reverse Contribution: Natural isotopes of the analyte (e.g., naturally occurring

C) can contribute to the mass transition of the IS. -

Selection Rule: Choose a d-IS with a mass shift of at least +3 Da (d3) to avoid overlap with the natural isotopic envelope of the analyte (M+1, M+2).

H/D Exchange

Deuterium placed on labile sites (O-H, N-H, S-H) can exchange with hydrogen in the mobile phase (water/methanol).

-

The Failure: The d-IS loses its "label" inside the column and is detected as the unlabeled analyte.

-

Rule: Only use standards where deuterium is bonded to Carbon (non-exchangeable).

Part 3: Validated Protocol Example

Application: Quantitation of Fentanyl in Whole Blood via LC-MS/MS.

This protocol emphasizes the timing of the IS addition, which is critical for correcting extraction efficiency.

Workflow Diagram

Figure 2: The IS must be added before any sample manipulation to correct for volumetric errors and extraction recovery losses.

Detailed Methodology

| Step | Action | Scientific Rationale |

| 1. Aliquot | Pipette 100 µL of blood into a tube. | Standard volume for forensic tox screens. |

| 2. IS Spike | Add 20 µL of Fentanyl-D5 (100 ng/mL). | CRITICAL: Spiking here ensures the IS undergoes the same extraction losses as the analyte. |

| 3. Lysis | Add 200 µL of 0.1M ZnSO | Lyses red blood cells to release intracellular drugs. |

| 4. Extraction | Add 500 µL cold Methanol. Vortex 30s. | Precipitates proteins. Methanol is compatible with Fentanyl solubility. |

| 5. Separation | Centrifuge at 10,000 rpm for 10 min. | Pellets the protein debris. |

| 6. Analysis | Inject 5 µL of supernatant onto C18 column. | Reverse phase separation.[3][5] |

Part 4: Regulatory & Validation Standards (ASB 036)[6]

Adherence to ANSI/ASB Standard 036 (formerly SWGTOX) is mandatory for forensic accreditation.

Ion Suppression Assessment

You must prove that matrix effects do not compromise the assay.

-

Post-Extraction Addition: Prepare neat standards (A) and matrix extracts spiked after extraction (B).

-

Calculation: Matrix Effect (%) =

. -

The Role of IS: Even if the Matrix Effect is -50% (severe suppression), the method is valid IF the IS is suppressed by the exact same amount (-50%) and the Relative Standard Deviation (RSD) of the internal standard normalized matrix factor is <15%.

Bias and Precision

-

Precision: CV must be <20%.[7]

-

IS Monitoring: During routine analysis, monitor the absolute peak area of the IS. A drop of >50% compared to calibrators indicates severe matrix issues or injection failure, invalidating the sample even if the ratio looks correct.

References

-

Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[8] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link

-

ANSI/ASB Standard 036. (2019).[6] Standard Practices for Method Validation in Forensic Toxicology, First Edition. AAFS Standards Board.[6] Link

-

Wang, S., & Cyronak, M. (2013). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography Separation Techniques. Link

-

National Institute of Standards and Technology (NIST). (2022). Isotope Dilution Mass Spectrometry. NIST Technical Notes. Link

-

ResolveMass. (2025). Deuterated Standards for LC-MS Analysis. Link

Sources

- 1. DSpace [research-repository.griffith.edu.au]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aafs.org [aafs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Phenazepam in Whole Blood Using Phenazepam-d4

Abstract